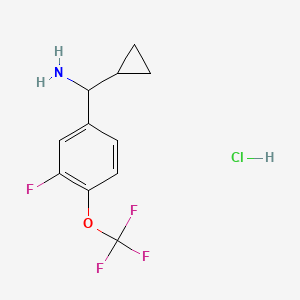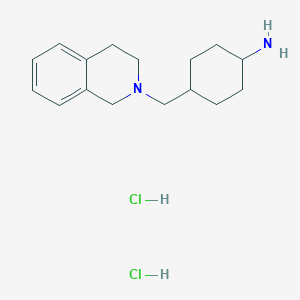
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride is a synthetic organic compound that features a cyclopropyl group, a fluorinated phenyl ring, and a methylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Phenyl Ring: This step may involve nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor is reacted with appropriate nucleophiles.
Attachment of the Methylamine Group: This can be done through reductive amination, where an aldehyde or ketone intermediate is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the methylamine moiety.
Reduction: Reduction reactions could target the aromatic ring or any carbonyl intermediates formed during synthesis.
Substitution: The fluorinated phenyl ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
C-Cyclopropyl-C-(3-fluoro-phenyl)-methylamine hydrochloride: Lacks the trifluoromethoxy group.
C-Cyclopropyl-C-(4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Different substitution pattern on the phenyl ring.
C-Cyclopropyl-C-(3-chloro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride: Chlorine instead of fluorine.
Uniqueness
The presence of both the cyclopropyl group and the highly fluorinated phenyl ring makes C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride unique. These structural features can impart distinct chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets.
属性
分子式 |
C11H12ClF4NO |
|---|---|
分子量 |
285.66 g/mol |
IUPAC 名称 |
cyclopropyl-[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-8-5-7(10(16)6-1-2-6)3-4-9(8)17-11(13,14)15;/h3-6,10H,1-2,16H2;1H |
InChI 键 |
MFARICXFMHBDMH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)

![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)






